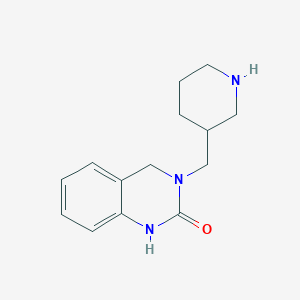
5-(3-Methoxyphenyl)-3-methyl-5-phenyl-1-(trimethylsilyl)-2,4-imidazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Methoxyphenyl)-3-methyl-5-phenyl-1-(trimethylsilyl)-2,4-imidazolidinedione is a complex organic compound belonging to the class of imidazolidinediones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxyphenyl)-3-methyl-5-phenyl-1-(trimethylsilyl)-2,4-imidazolidinedione typically involves the reaction of 3-methoxybenzaldehyde, phenylacetic acid, and trimethylsilyl chloride under specific conditions. The reaction is catalyzed by a Lewis acid such as titanium tetrachloride (TiCl4) and proceeds through a series of steps including condensation, cyclization, and silylation. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and solvent choice. Continuous flow reactors and microwave-assisted synthesis are often employed to enhance the efficiency and yield of the reaction. The use of automated systems and real-time monitoring can further improve the reproducibility and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Methoxyphenyl)-3-methyl-5-phenyl-1-(trimethylsilyl)-2,4-imidazolidinedione undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding imidazolidinedione derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the trimethylsilyl group, leading to the formation of different substituted imidazolidinediones.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Trimethylsilyl chloride (TMSCl), various nucleophiles
Major Products Formed
The major products formed from these reactions include various substituted imidazolidinediones, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
5-(3-Methoxyphenyl)-3-methyl-5-phenyl-1-(trimethylsilyl)-2,4-imidazolidinedione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-(3-Methoxyphenyl)-3-methyl-5-phenyl-1-(trimethylsilyl)-2,4-imidazolidinedione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(3-Methoxyphenyl)-3-methyl-5-phenyl-2,4-imidazolidinedione: Lacks the trimethylsilyl group, which can affect its reactivity and properties.
5-Phenyl-3-methyl-2,4-imidazolidinedione: Lacks both the methoxyphenyl and trimethylsilyl groups, resulting in different chemical behavior and applications.
3-Methyl-5-phenyl-2,4-imidazolidinedione:
Uniqueness
The presence of the trimethylsilyl group in 5-(3-Methoxyphenyl)-3-methyl-5-phenyl-1-(trimethylsilyl)-2,4-imidazolidinedione imparts unique chemical properties such as increased lipophilicity and stability. This makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
57326-22-4 |
|---|---|
Formule moléculaire |
C20H24N2O3Si |
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
5-(3-methoxyphenyl)-3-methyl-5-phenyl-1-trimethylsilylimidazolidine-2,4-dione |
InChI |
InChI=1S/C20H24N2O3Si/c1-21-18(23)20(15-10-7-6-8-11-15,22(19(21)24)26(3,4)5)16-12-9-13-17(14-16)25-2/h6-14H,1-5H3 |
Clé InChI |
NVWFJEBDPPJICL-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C(N(C1=O)[Si](C)(C)C)(C2=CC=CC=C2)C3=CC(=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


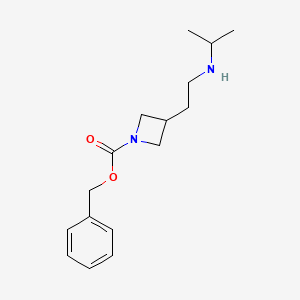

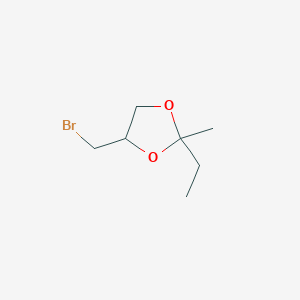

![2-[1-(3-Methoxypropyl)-4-methyl-1H-pyrrol-2-yl]pyridine](/img/structure/B13950792.png)
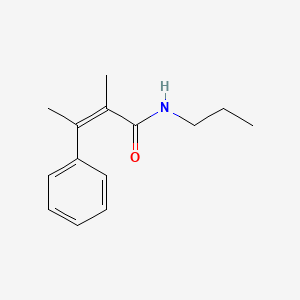
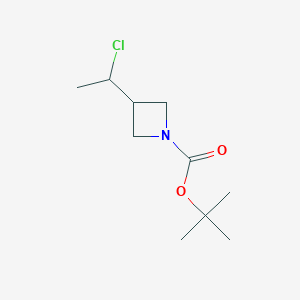
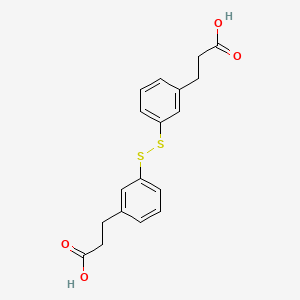
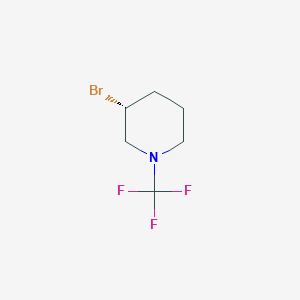
![1H-Pyrimido[1,2-a]quinoline-2-acetic acid, 1-oxo-, ethyl ester](/img/structure/B13950822.png)
![tert-Butyl 4-isopropoxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B13950830.png)


